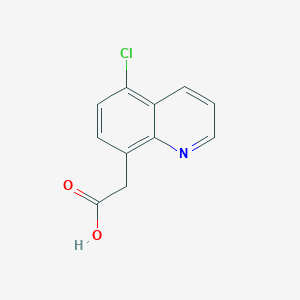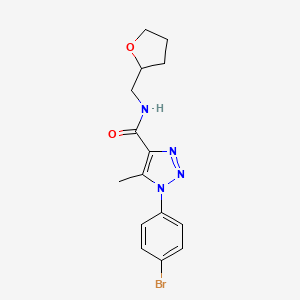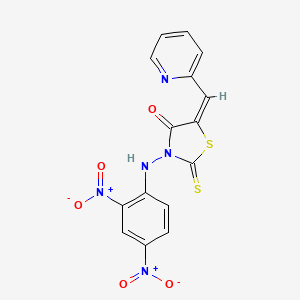
3-Benzyl-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methylpyrrolidine is a chemical compound with the molecular formula C12H17N . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes 3-Benzyl-2-methylpyrrolidine, is a topic of interest in medicinal chemistry. Pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2-methylpyrrolidine can be analyzed using various techniques. Tools like MolView can be used to convert the structural formula into a 3D model . Additionally, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures .Chemical Reactions Analysis
The chemical reactions involving 3-Benzyl-2-methylpyrrolidine can be analyzed using various methods. For instance, the Reaction Decoder Tool (RDT) can be used to calculate atom-atom mapping (AAM) for the reactions . Moreover, the influence of steric factors on biological activity can be investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-2-methylpyrrolidine can be analyzed using various methods. These properties include molecular weight, hydrogen bond donors and acceptors, and other physicochemical parameters .Scientific Research Applications
Drug Discovery
Pyrrolidines are often used as a scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Treatment of Human Diseases
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature as bioactive molecules with target selectivity . These compounds have been used in the treatment of various human diseases .
Antibacterial Agents
Pyrrolidine-2,3-diones have been identified as novel inhibitors of Pseudomonas aeruginosa PBP3 . These compounds have shown excellent target inhibition, initial antibacterial activities against P. aeruginosa, and no apparent cytotoxicity .
Green Chemistry
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Synthesis of 2-Methylpyridines
Although not directly related to “3-Benzyl-2-methylpyrrolidine”, pyrrolidines have been used in the synthesis of 2-methylpyridines . This process is much greener than conventional batch reaction protocols .
Structure-Activity Relationship Studies
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .
Future Directions
properties
IUPAC Name |
3-benzyl-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-12(7-8-13-10)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPKDHUVIWNVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-methylpyrrolidine | |
CAS RN |
1249839-91-5 |
Source


|
| Record name | 3-benzyl-2-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2580263.png)

![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)





